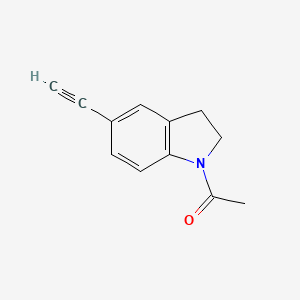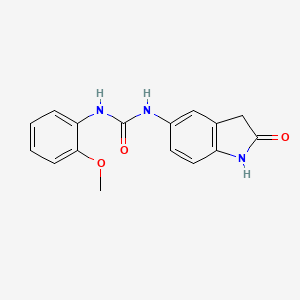
1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound is also known as MI-2 and has been found to have promising anticancer properties. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
- The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives have been explored, with compounds showing potent activity as neuropeptide Y5 receptor antagonists (Fotsch et al., 2001). These findings highlight the potential of such derivatives in neurological research.
- A study on the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea revealed a complex solid-state structure, offering insights into how simple molecules can form intricate structures (Kumar et al., 2000). This has implications for material science and crystallography.
Enzyme Inhibition and Anticancer Investigations
- Research on unsymmetrical 1,3-disubstituted ureas has demonstrated enzyme inhibition and anticancer activities. This includes the discovery of new derivatives with significant in vitro anticancer activity, highlighting their therapeutic potential (Mustafa et al., 2014).
Pharmacokinetics and Metabolite Analysis
- The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors showcases the detailed chemical pathways for creating specific, biologically active compounds (Chen et al., 2010). This research is crucial for drug development and understanding drug interactions at the molecular level.
Molecular Interactions and Biological Effects
- Studies on the interaction of Schiff bases with calf thymus DNA provide insights into how these compounds interact with DNA, including intercalative modes of binding. This has implications for understanding the molecular basis of drug-DNA interactions and the design of DNA-targeted therapies (Ajloo et al., 2015).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-14-5-3-2-4-13(14)19-16(21)17-11-6-7-12-10(8-11)9-15(20)18-12/h2-8H,9H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJNLVBZZWQFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


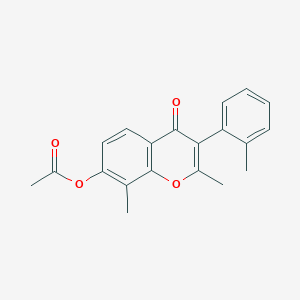
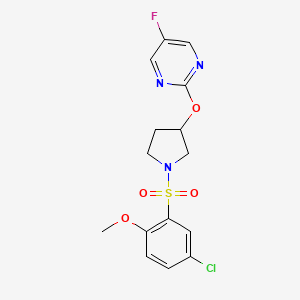

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide](/img/structure/B2720682.png)

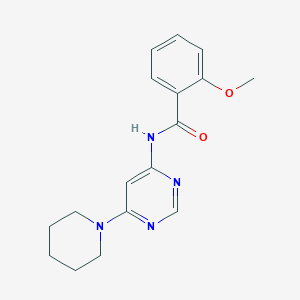
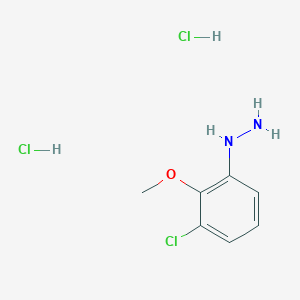
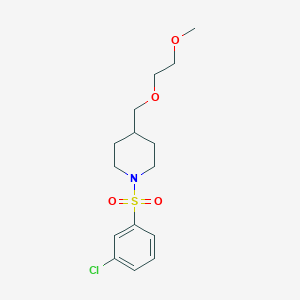


![2-[[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2720693.png)
